10-(Ethoxycarbonyl)anthracen-9-ylboronic acid

Description

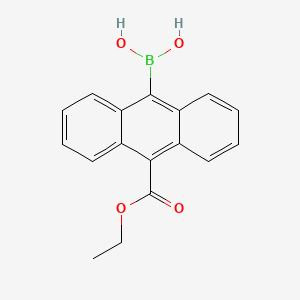

10-(Ethoxycarbonyl)anthracen-9-ylboronic acid is an organic compound with the molecular formula C17H15BO4. It is a boronic acid derivative of anthracene, characterized by the presence of an ethoxycarbonyl group at the 10th position and a boronic acid group at the 9th position of the anthracene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula |

C17H15BO4 |

|---|---|

Molecular Weight |

294.1 g/mol |

IUPAC Name |

(10-ethoxycarbonylanthracen-9-yl)boronic acid |

InChI |

InChI=1S/C17H15BO4/c1-2-22-17(19)15-11-7-3-5-9-13(11)16(18(20)21)14-10-6-4-8-12(14)15/h3-10,20-21H,2H2,1H3 |

InChI Key |

GRCXCRJWPQOHBY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C(=O)OCC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Ethoxycarbonyl)anthracen-9-ylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with anthracene as the starting material.

Borylation: The introduction of the boronic acid group at the 9th position is achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative.

Ethoxycarbonylation: The ethoxycarbonyl group is introduced at the 10th position through an esterification reaction using ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

10-(Ethoxycarbonyl)anthracen-9-ylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.

Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Corresponding alcohols or hydrocarbons.

Substitution: New carbon-carbon bonded compounds.

Scientific Research Applications

10-(Ethoxycarbonyl)anthracen-9-ylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety, which exhibits strong fluorescence.

Medicine: Explored for its potential in drug development, particularly in the design of boron-containing drugs.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 10-(Ethoxycarbonyl)anthracen-9-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The anthracene moiety also contributes to its photophysical properties, making it useful in fluorescence-based applications.

Comparison with Similar Compounds

Similar Compounds

9-Anthraceneboronic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.

10-(Methoxycarbonyl)anthracen-9-ylboronic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group, which may affect its reactivity and solubility.

Uniqueness

10-(Ethoxycarbonyl)anthracen-9-ylboronic acid is unique due to the presence of both the boronic acid and ethoxycarbonyl groups, which provide a combination of reactivity and functionalization options not found in other similar compounds. This makes it a valuable compound in various fields of research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.